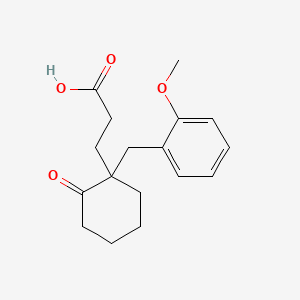![molecular formula C9H9ClHgO2 B14760581 Chloro[4-(ethoxycarbonyl)phenyl]mercury CAS No. 1802-43-3](/img/structure/B14760581.png)
Chloro[4-(ethoxycarbonyl)phenyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[4-(ethoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a phenyl ring substituted with an ethoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[4-(ethoxycarbonyl)phenyl]mercury typically involves the reaction of 4-(ethoxycarbonyl)phenylboronic acid with mercuric chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(ethoxycarbonyl)phenylboronic acid+HgCl2→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Chloro[4-(ethoxycarbonyl)phenyl]mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions.
Coupling Reactions: The phenyl ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organomercury compounds, while oxidation and reduction reactions can lead to changes in the oxidation state of the mercury atom.
科学研究应用
Chloro[4-(ethoxycarbonyl)phenyl]mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications and toxicity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Chloro[4-(ethoxycarbonyl)phenyl]mercury involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activity.
相似化合物的比较
- Chloro[4-(methoxycarbonyl)phenyl]mercury
- Chloro[4-(acetoxycarbonyl)phenyl]mercury
- Chloro[4-(butoxycarbonyl)phenyl]mercury
Comparison: Chloro[4-(ethoxycarbonyl)phenyl]mercury is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
属性
CAS 编号 |
1802-43-3 |
|---|---|
分子式 |
C9H9ClHgO2 |
分子量 |
385.21 g/mol |
IUPAC 名称 |
chloro-(4-ethoxycarbonylphenyl)mercury |
InChI |
InChI=1S/C9H9O2.ClH.Hg/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q;;+1/p-1 |
InChI 键 |
GWSXSFVBOSTHCX-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



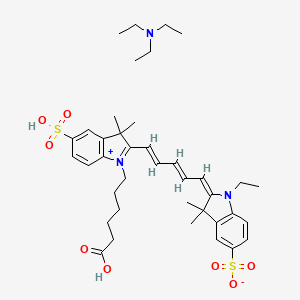
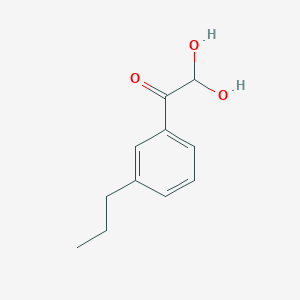
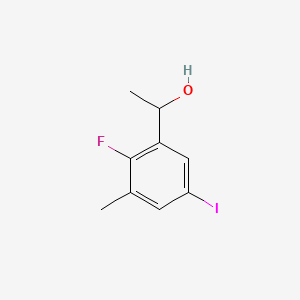
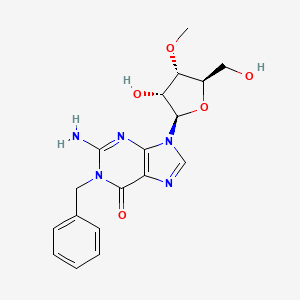
![2h-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B14760532.png)
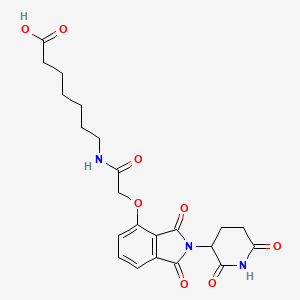
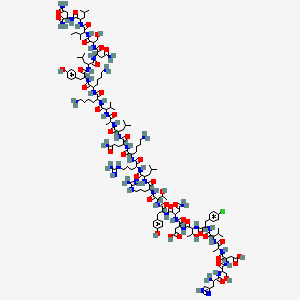
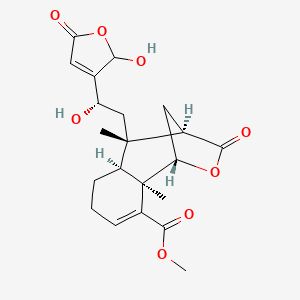
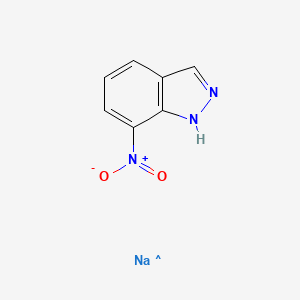
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
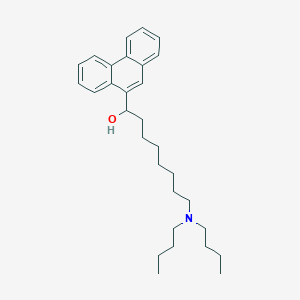
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
